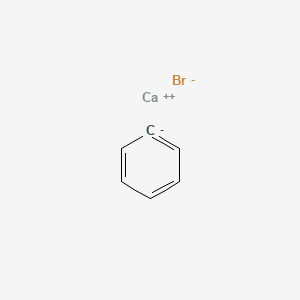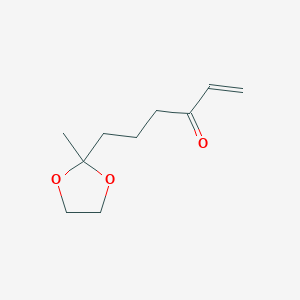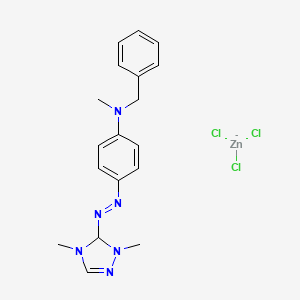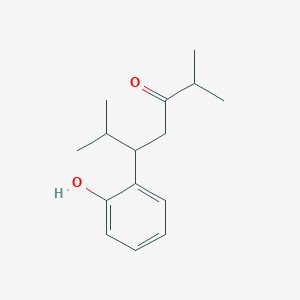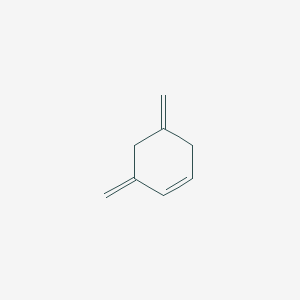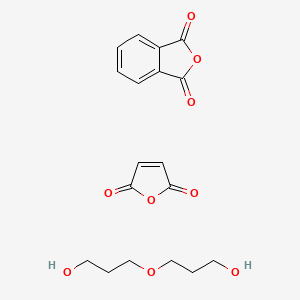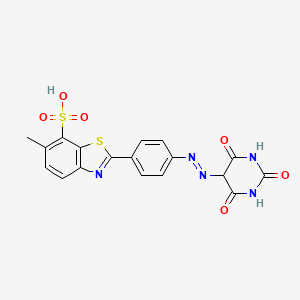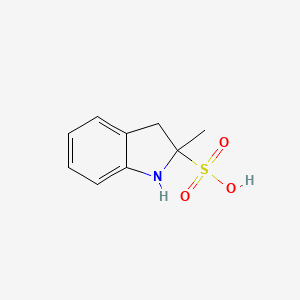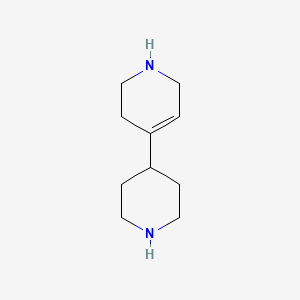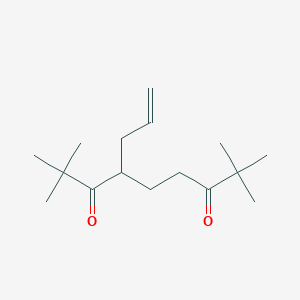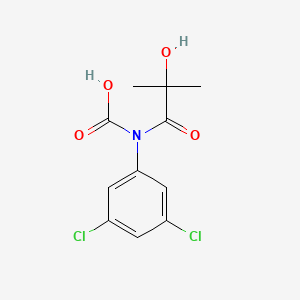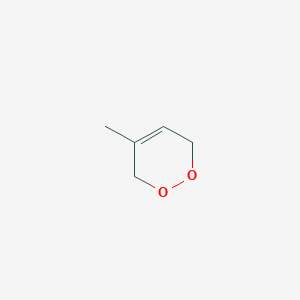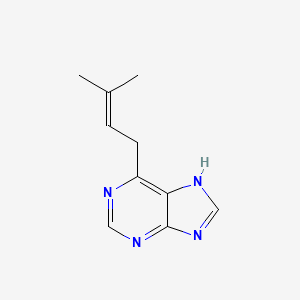(phenylethynyl)-lambda~5~-phosphane CAS No. 50965-19-0](/img/structure/B14663609.png)
[(4-Nitrophenyl)imino](diphenyl)(phenylethynyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structural features. This compound contains a nitrophenyl group, an imino group, and a phenylethynyl group attached to a lambda5-phosphane core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane typically involves multi-step organic reactions. One common approach is the reaction of 4-nitroaniline with diphenylphosphine chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with phenylacetylene under specific conditions to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Applications De Recherche Scientifique
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imino and phenylethynyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane can be compared with other organophosphorus compounds such as:
Triphenylphosphine: Unlike (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane, triphenylphosphine lacks the nitrophenyl and phenylethynyl groups, resulting in different reactivity and applications.
Diphenylphosphine oxide: This compound contains a phosphine oxide group instead of the imino group, leading to distinct chemical properties.
Phenylphosphine: Phenylphosphine has a simpler structure with only one phenyl group attached to the phosphorus atom, making it less versatile in terms of reactivity.
The unique combination of functional groups in (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane imparts distinct chemical properties and reactivity, setting it apart from these similar compounds.
Propriétés
Numéro CAS |
50965-19-0 |
|---|---|
Formule moléculaire |
C26H19N2O2P |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
(4-nitrophenyl)imino-diphenyl-(2-phenylethynyl)-λ5-phosphane |
InChI |
InChI=1S/C26H19N2O2P/c29-28(30)24-18-16-23(17-19-24)27-31(25-12-6-2-7-13-25,26-14-8-3-9-15-26)21-20-22-10-4-1-5-11-22/h1-19H |
Clé InChI |
AORJXLBPVRCWLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CP(=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


